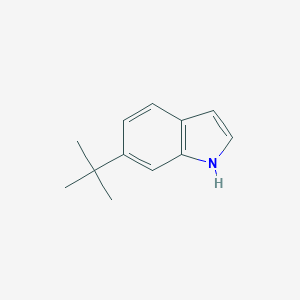

6-(tert-Butyl)-1H-indole

Übersicht

Beschreibung

6-(tert-Butyl)-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 6-(tert-Butyl)-1H-indole can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of indole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tert-butyl group at the 6th position of the indole ring.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple a 6-bromoindole with tert-butylboronic acid, resulting in the formation of this compound. This method offers high selectivity and yields under mild reaction conditions .

Analyse Chemischer Reaktionen

6-(tert-Butyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 6-tert-butylindoline.

Substitution: Electrophilic substitution reactions are common for indole derivatives.

Wissenschaftliche Forschungsanwendungen

6-(tert-Butyl)-1H-indole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties

Biologische Aktivität

6-(tert-Butyl)-1H-indole is a member of the indole family, which has garnered attention due to its diverse biological activities. This compound is characterized by a tert-butyl group at the 6-position of the indole ring, influencing its chemical reactivity and biological properties. Research has shown that derivatives of indole, including this compound, exhibit significant potential in pharmacology and biochemistry.

The molecular formula of this compound is , with a molecular weight of approximately 185.25 g/mol. The presence of the tert-butyl group imparts unique steric properties, enhancing its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : This compound has been studied for its potential as an antioxidant, which can help mitigate oxidative stress in cells. Its structural similarity to other indole derivatives suggests it may be involved in pathways that modulate oxidative stress responses.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially making it beneficial in treating conditions characterized by inflammation.

- Anticancer Activity : There is ongoing research into the anticancer potential of this compound. It has been observed to inhibit cancer cell proliferation through mechanisms that involve modulation of specific signaling pathways.

- Antimicrobial Properties : Some studies have reported antimicrobial effects, suggesting that this compound could be effective against certain bacterial strains.

The mechanism of action for this compound involves its interaction with various biological receptors and enzymes. The indole structure allows it to bind to targets involved in critical cellular processes:

- Enzyme Inhibition : It may inhibit enzymes associated with inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant effects.

- Cell Cycle Regulation : Research suggests that it may influence cell cycle regulation, which is crucial for its potential anticancer activity.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antioxidant | Exhibits significant antioxidant activity | , |

| Anti-inflammatory | Potential to reduce inflammation | , |

| Anticancer | Inhibits cancer cell proliferation | , |

| Antimicrobial | Effective against certain bacterial strains |

Case Study: Anticancer Potential

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against specific types of cancer cells. Further analysis revealed that the compound induces apoptosis through caspase activation, highlighting its potential as a therapeutic agent in oncology .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including condensation reactions involving tert-butyl-substituted precursors. This versatility allows for the development of novel derivatives with enhanced biological activity.

Table 2: Synthesis Methods

| Method Description | Key Features |

|---|---|

| Condensation with Isatins | Utilizes tert-butyl-substituted isatins |

| Reaction with Benzene-Diamine | Forms indole derivatives efficiently |

Eigenschaften

IUPAC Name |

6-tert-butyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMQJWPTYZPZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620435 | |

| Record name | 6-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-54-6 | |

| Record name | 6-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.